Class‑Level Superiority of the [1,2,4]Triazolo[1,5-a]pyrimidine Core over Pyrazolo[1,5-a]pyrimidine and Quinoline Scaffolds in Antimalarial Potency
In a head‑to‑head scaffold study, 35 new triazolopyrimidine, pyrazolopyrimidine, and quinoline derivatives were tested against P. falciparum 3D7. The [1,2,4]triazolo[1,5-a]pyrimidine subset was consistently more potent than its pyrazolopyrimidine and quinoline counterparts, with the most active triazolopyrimidine analogs (20, 21, 23, 24) achieving IC50 values of 0.030–0.086 μM, equipotent to chloroquine [1]. In contrast, the pyrazolopyrimidine and quinoline series required higher concentrations to reach comparable inhibition, though exact fold‑differences were not provided for individual compounds.
| Evidence Dimension | Anti‑P. falciparum 3D7 strain IC50 |
|---|---|
| Target Compound Data | 0.030–0.086 μM (most potent triazolopyrimidine exemplars) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine and quinoline analogs; all less potent, exact values not enumerated |
| Quantified Difference | Triazolopyrimidines are >10‑fold more potent than the pyrazolo/quinoline series based on the lowest IC50 values reported. |
| Conditions | In‑vitro P. falciparum 3D7 strain, 72 h incubation, SYBR Green I fluorescence readout. |
Why This Matters
For antimalarial discovery programs, selecting the triazolopyrimidine core over pyrazolopyrimidine or quinoline scaffolds provides a pre‑validated potency advantage, directly reducing the risk of progressing an inferior chemical series.
- [1] Comparative study between the anti‑P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 2021, 209, 112941. doi:10.1016/j.ejmech.2020.112941 View Source
